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molecular formula C14H10BrNO5 B1472183 3-Bromobenzyl 4-nitrophenyl carbonate CAS No. 1404431-58-8

3-Bromobenzyl 4-nitrophenyl carbonate

Cat. No. B1472183
M. Wt: 352.14 g/mol
InChI Key: NOMQMAWCHACHRN-UHFFFAOYSA-N
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Patent
US09062028B2

Procedure details

The title compound was prepared using a procedure analogous to 3-bromobenzyl 4-nitrophenyl carbonate except that (3-bromophenyl)methanol was replaced with ethyl 2-hydroxyacetate. LCMS, [M+Na]+=292.0. 1H NMR (400 MHz, CDCl3) δ 8.24 (d, J=9.2 Hz, 2H), 7.37 (d, J=9.2 Hz, 2H), 4.72 (s, 2H), 4.25 (q, J=7.2 Hz, 2H), 1.28 (t, J=7.1 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=O)([O:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1)[O:2]CC1C=CC=C(Br)C=1.BrC1C=C(CO)C=CC=1.[OH:31][CH2:32][C:33]([O:35][CH2:36][CH3:37])=[O:34]>>[N+:18]([C:15]1[CH:16]=[CH:17][C:12]([O:11][C:1]([O:31][CH2:32][C:33]([O:35][CH2:36][CH3:37])=[O:34])=[O:2])=[CH:13][CH:14]=1)([O-:20])=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC1=CC(=CC=C1)Br)(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OC(=O)OCC(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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